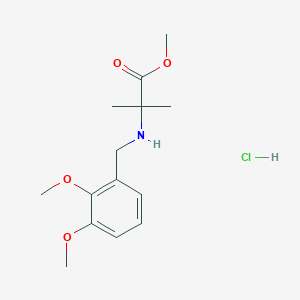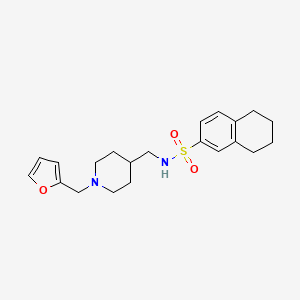![molecular formula C11H17NOS B2566976 N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide CAS No. 2169656-00-0](/img/structure/B2566976.png)
N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a neurotransmitter that plays a crucial role in synaptic transmission and plasticity. In
Mecanismo De Acción
N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide inhibits the activity of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. The inhibition of EAATs by N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide leads to an accumulation of extracellular glutamate, which enhances synaptic transmission and plasticity. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to be a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter other than the substrate-binding site.
Biochemical and Physiological Effects
N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in the brain. It has been demonstrated to increase the levels of extracellular glutamate, which can enhance synaptic transmission and plasticity. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has also been shown to increase the release of dopamine in the striatum, which is a brain region involved in reward processing. Additionally, N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide in lab experiments is its potency as an EAAT inhibitor. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to be a more potent inhibitor of EAATs than other commonly used inhibitors such as DL-threo-beta-benzyloxyaspartate (N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide) and L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has some limitations as well. It has been shown to have off-target effects on other proteins, such as the GABA transporter and the glycine transporter. Additionally, N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has a short half-life, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide in scientific research. One area of interest is the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide can be used to study the effects of glutamate dysregulation in these disorders and to develop new treatments that target glutamate signaling. Another area of interest is the development of more potent and selective EAAT inhibitors that can overcome the limitations of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide. Finally, N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide can be used to study the role of glutamate in synaptic plasticity and learning and memory, which has implications for the development of new treatments for cognitive disorders.
Métodos De Síntesis
The synthesis method of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide involves the condensation of 8-thiabicyclo[3.2.1]octane-3-carboxylic acid with 2-propen-1-amine. This reaction results in the formation of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide as a white powder with a melting point of 154-156°C. The purity of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been extensively studied in the field of neuroscience due to its ability to modulate glutamatergic neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been linked to several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to block the reuptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels and enhanced synaptic transmission. This property of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has made it a valuable tool for studying the role of glutamate in various neurological disorders.
Propiedades
IUPAC Name |
N-(8-thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-2-11(13)12-7-8-5-9-3-4-10(6-8)14-9/h2,8-10H,1,3-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLNOHOUWLWALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC2CCC(C1)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)

![7-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566900.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)
![2-(3-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2566904.png)





![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)
